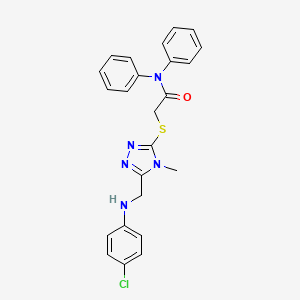![molecular formula C9H7F3N2O B11784569 (2-(Trifluoromethyl)benzo[d]oxazol-6-yl)methanamine](/img/structure/B11784569.png)
(2-(Trifluoromethyl)benzo[d]oxazol-6-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Trifluoromethyl)benzo[d]oxazol-6-yl)methanamine is a heterocyclic compound that contains a benzoxazole ring substituted with a trifluoromethyl group and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethyl)benzo[d]oxazol-6-yl)methanamine typically involves the formation of the benzoxazole ring followed by the introduction of the trifluoromethyl and methanamine groups. One common method involves the cyclization of an appropriate precursor, such as a 2-aminophenol derivative, with a trifluoromethyl-substituted carboxylic acid or its derivative under acidic or basic conditions. The resulting intermediate can then be further reacted with formaldehyde and ammonia or an amine to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2-(Trifluoromethyl)benzo[d]oxazol-6-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired product but often involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or other oxygen-containing derivatives, while substitution reactions can produce a wide range of substituted benzoxazole derivatives .
Aplicaciones Científicas De Investigación
(2-(Trifluoromethyl)benzo[d]oxazol-6-yl)methanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Mecanismo De Acción
The mechanism of action of (2-(Trifluoromethyl)benzo[d]oxazol-6-yl)methanamine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methanamine group can facilitate interactions with biological targets through hydrogen bonding and electrostatic interactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2-(Trifluoromethyl)benzo[d]oxazol-6-yl)methanamine include other benzoxazole derivatives with different substituents, such as:
- (2-Methylbenzo[d]oxazol-6-yl)methanamine
- (2-Chlorobenzo[d]oxazol-6-yl)methanamine
- (2-Fluorobenzo[d]oxazol-6-yl)methanamine
Propiedades
Fórmula molecular |
C9H7F3N2O |
|---|---|
Peso molecular |
216.16 g/mol |
Nombre IUPAC |
[2-(trifluoromethyl)-1,3-benzoxazol-6-yl]methanamine |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)8-14-6-2-1-5(4-13)3-7(6)15-8/h1-3H,4,13H2 |
Clave InChI |
BMQAANVJSJNFBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CN)OC(=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-5-carboxylicacid](/img/structure/B11784507.png)

![Benzo[d]oxazol-7-ylmethanamine](/img/structure/B11784514.png)


![5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide](/img/structure/B11784526.png)




![3-(Chloromethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B11784559.png)


